molecular formula C13H20N2O2 B8363266 6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester

6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester

Cat. No. B8363266
M. Wt: 236.31 g/mol
InChI Key: RIOQUMIRGZBDIG-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 5-chloro-6-(ethyl-methyl-amino)-nicotinic acid isopropyl ester (5.18 g, 20.1 mmol), NMP (3.0 g, 30.2 mmol) and Fe(acac)3 (498 mg, 1.41 mmol) in THF (150 mL) is put under argon before a methylmagnesium bromide (3.0 g, 25.2 mmol, solution in diethyl ether) is added dropwise. The dark red-brown solution turns yellow, then dark brown again. The mixture is stirred at rt for 2 h before another portion of methylmagnesium bromide (1.44 g, 12.1 mmol) is added. The dark mixture is stirred at rt for 16 h. Another portion of NMP (3.0 g, 30.2 mmol), Fe(acac)3 (498 mg, 1.41 mmol) and methylmagnesium bromide (1.44 g, 12.1 mmol) is added and stirring is continued at rt for one more hour. The reaction mixture is diluted with EA (200 mL) and carefully quenched with ice-water (100 mL). The suspension is basified by adding 1 N aq. NaOH solution (10 mL) and filtered over a small pad of Hyflo and silica gel. The org. phase of the filtrate is separated and collected and the aq. phase is extracted with DCM (3×100 mL). The org. extracts are combined, dried over MgSO4, filtered and concentrated. The crude product is purified by prep. MPLC on silica gel eluting with a gradient of EA in heptane to give 6-(ethyl-methyl-amino)-5-methyl-nicotinic acid isopropyl ester (2.19 g) as a beige oil; LC-MS: tR=0.76 min, [M+1]+=237.20.
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
Fe(acac)3
Quantity
498 mg
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
1.44 g
Type
reactant
Reaction Step Six
Name
Quantity
3 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Fe(acac)3
Quantity
498 mg
Type
reactant
Reaction Step Seven
Quantity
1.44 g
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10](Cl)[C:9]([N:13]([CH2:15][CH3:16])[CH3:14])=[N:8][CH:7]=1)([CH3:3])[CH3:2].[CH3:18]N1C(=O)CCC1.C[Mg]Br>C1COCC1.CC(=O)OCC>[CH:1]([O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10]([CH3:18])[C:9]([N:13]([CH2:15][CH3:16])[CH3:14])=[N:8][CH:7]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)Cl)N(C)CC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(OCC)=O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
CN1CCCC1=O
Step Four
Name
Fe(acac)3
Quantity
498 mg
Type
reactant
Smiles
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
C[Mg]Br
Step Six
Name
Quantity
1.44 g
Type
reactant
Smiles
C[Mg]Br
Step Seven
Name
Quantity
3 g
Type
reactant
Smiles
CN1CCCC1=O
Name
Fe(acac)3
Quantity
498 mg
Type
reactant
Smiles
Name
Quantity
1.44 g
Type
reactant
Smiles
C[Mg]Br
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark mixture is stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
is continued at rt for one more hour
CUSTOM
Type
CUSTOM
Details
carefully quenched with ice-water (100 mL)
ADDITION
Type
ADDITION
Details
by adding 1 N aq. NaOH solution (10 mL)
FILTRATION
Type
FILTRATION
Details
filtered over a small pad of Hyflo and silica gel
CUSTOM
Type
CUSTOM
Details
phase of the filtrate is separated
CUSTOM
Type
CUSTOM
Details
collected
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by prep

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)C)N(C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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